molecular formula C7H5ClN4 B12696639 3-(2-Chlorophenyl)-1-triazene-1-carbonitrile CAS No. 94199-94-7

3-(2-Chlorophenyl)-1-triazene-1-carbonitrile

Cat. No.: B12696639
CAS No.: 94199-94-7
M. Wt: 180.59 g/mol
InChI Key: YHBQBRUPXPUFFY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-triazene-1-carbonitrile is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) linked to an amine group (NH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-triazene-1-carbonitrile typically involves the reaction of 2-chlorobenzonitrile with hydrazine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-triazene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazene derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-1-triazene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-triazene-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1-triazene-1-carbonitrile
  • 3-(4-Chlorophenyl)-1-triazene-1-carbonitrile
  • 3-(2-Bromophenyl)-1-triazene-1-carbonitrile

Uniqueness

3-(2-Chlorophenyl)-1-triazene-1-carbonitrile is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

94199-94-7

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

[(2-chlorophenyl)diazenyl]cyanamide

InChI

InChI=1S/C7H5ClN4/c8-6-3-1-2-4-7(6)11-12-10-5-9/h1-4H,(H,10,11)

InChI Key

YHBQBRUPXPUFFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NNC#N)Cl

Origin of Product

United States

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